molecular formula C6H6ClN3O B1291491 2-Amino-6-chloronicotinamide CAS No. 64321-24-0

2-Amino-6-chloronicotinamide

Cat. No.: B1291491
CAS No.: 64321-24-0
M. Wt: 171.58 g/mol
InChI Key: RZXHKUYBBAQDGZ-UHFFFAOYSA-N
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Description

2-Amino-6-chloronicotinamide is a heterocyclic compound with the molecular formula C6H6ClN3O. It is a derivative of nicotinamide, featuring an amino group at the 2-position and a chlorine atom at the 6-position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

2-Amino-6-chloronicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of 2-chloronicotinic acid. It interacts with various enzymes, including amidases, which catalyze the hydrolysis of 2-chloronicotinamide to produce 2-chloronicotinic acid. The amidase from Pantoea species has been engineered to improve its catalytic efficiency for this reaction . The interaction between this compound and amidase involves the enzyme’s active site, where the chlorine substituent on the pyridine ring affects the enzyme’s activity due to steric and electronic effects.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s interaction with amidases can lead to the production of 2-chloronicotinic acid, which is involved in the synthesis of pharmaceuticals and agrochemicals . The presence of this compound in cells can modulate the activity of enzymes and proteins, thereby impacting cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amidases, which catalyze the hydrolysis of the compound to produce 2-chloronicotinic acid. The enzyme’s active site contains key residues that facilitate the nucleophilic attack on the carbonyl carbon of this compound . The chlorine substituent on the pyridine ring influences the enzyme’s catalytic efficiency by affecting the orientation and binding of the substrate. Additionally, mutations in the enzyme can enhance its activity and substrate specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the engineered amidase from Pantoea species can maintain its catalytic activity over extended periods, allowing for efficient production of 2-chloronicotinic acid . Long-term exposure to this compound in cell cultures can lead to changes in cellular function and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Studies on animal models have shown that the compound’s impact on cellular and metabolic processes is dose-dependent, with threshold effects observed at specific concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of 2-chloronicotinic acid. The compound interacts with amidases, which catalyze its hydrolysis to produce the acid . This reaction is a key step in the metabolic pathway, and the presence of this compound can influence the flux of metabolites and the levels of intermediates in the pathway. The compound’s interaction with enzymes and cofactors plays a crucial role in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing cellular functions and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and metabolic processes . The localization of this compound can impact its function and interactions with other biomolecules, contributing to its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloronicotinamide typically involves the chlorination of 2-aminonicotinamide. One common method includes the reaction of 2-aminonicotinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloronicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include various substituted nicotinamides.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include reduced amines.

Scientific Research Applications

2-Amino-6-chloronicotinamide has a broad range of applications in scientific research:

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including potential anticancer agents like AZD8055, which has been utilized in clinical trials for treating cancer, lymphomas, and solid tumors.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloronicotinic acid
  • 2-Amino-6-chloronicotinonitrile
  • 2-Amino-6-chloronicotinaldehyde
  • 2-Amino-5-chloronicotinamide

Uniqueness

2-Amino-6-chloronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXHKUYBBAQDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626865
Record name 2-Amino-6-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64321-24-0
Record name 2-Amino-6-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-chloronicotinic acid (1.0 g, 5.79 mmol), HOBT (932 mg, 6.95 mmol) and EDCI (2.22 g, 11.6 mmol) in 15 mL of DMF was added triethylamine (5.86 g, 57.9 mmol) and NH4Cl (1.55 g, 28.9 mmol). Then the mixture was stirred at room temperature for 16 h. The solution was concentrated in vacuo to remove DMF and the residue was suspended in saturated NaHCO3 Finally the 2-amino-6-chloronicotinamide (800 mg, yield: 81%) was obtained by filtration without further purification. 1H-NMR (DMSO-d6, 400 MHz) δ 7.95 (d, J=8.4 Hz, 1H), 7.62 (s, 2H), 7.39 (s, 2H), 6.59 (d, J=8.4 Hz, 1H). MS (M+H)+: 172/174.
Quantity
1 g
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reactant
Reaction Step One
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Quantity
932 mg
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reactant
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Quantity
2.22 g
Type
reactant
Reaction Step One
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5.86 g
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reactant
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1.55 g
Type
reactant
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Quantity
15 mL
Type
solvent
Reaction Step One

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